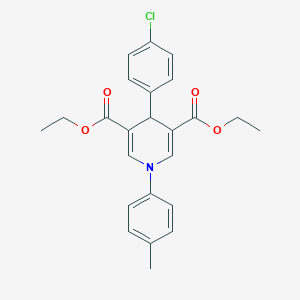
N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide is a chemical compound with the molecular formula C20H12N2O4 and a molar mass of 344.32 g/mol This compound is characterized by the presence of a nitrophenyl group attached to a fluorene carboxamide structure
Preparation Methods
The synthesis of N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide typically involves the reaction of 9-oxo-9H-fluorene-1-carboxylic acid with 4-nitroaniline under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols.
Scientific Research Applications
N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with enzymes and proteins involved in cellular signaling pathways, further contributing to its biological effects .
Comparison with Similar Compounds
N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide can be compared with other similar compounds such as:
N-{4-nitrophenyl}-9-oxo-9H-fluorene-2-carboxamide: Similar structure but with the carboxamide group at a different position.
N-{4-aminophenyl}-9-oxo-9H-fluorene-1-carboxamide: Similar structure but with an amino group instead of a nitro group.
N-{4-nitrophenyl}-9-oxo-9H-fluorene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12N2O4 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-9-oxofluorene-1-carboxamide |
InChI |
InChI=1S/C20H12N2O4/c23-19-16-5-2-1-4-14(16)15-6-3-7-17(18(15)19)20(24)21-12-8-10-13(11-9-12)22(25)26/h1-11H,(H,21,24) |
InChI Key |
YTLJRPWXDOIRJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(10-methyl-10H-phenothiazin-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B343973.png)
![4-(3-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343975.png)
![4-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343976.png)
![4-{4-nitrophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbothioamide](/img/structure/B343977.png)
